molecular formula C16H15NO B8713877 6-Benzyloxy-4-methyl-1H-indole

6-Benzyloxy-4-methyl-1H-indole

Cat. No. B8713877
M. Wt: 237.30 g/mol
InChI Key: BLPSMLLPUJSKTH-UHFFFAOYSA-N
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Patent
US07265149B2

Procedure details

A suspension of 6-benzyloxy-4-methyl-1H-indole-2-carboxylic acid (28 mg, 0.95 mmol) and copper chromite (19 mg, 0.06 mmol) in quinoline (1.4 ml) was heated at 230° C. (bath temp.) for 1.5 h. The mixture was poured onto 2 N HCl/ice water 1/1 and extracted three times with ethyl acetate. The combined extracts were washed with saturated aqueous NaHCO3 solution and brine and dried over sodium sulfate. Evaporation of the solvent under reduced pressure left a black oil which was purified by column chromatography (silica gel, n-heptane/AcOEt) to yield 90 mg (0.32 mmol, 34%) of the title compound as brown oil.
Name
6-benzyloxy-4-methyl-1H-indole-2-carboxylic acid
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One
[Compound]
Name
HCl ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[C:14](C(O)=O)[NH:15]2)=[C:11]([CH3:21])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>N1C2C(=CC=CC=2)C=CC=1.[Cr]([O-])([O-])=O.[Cu+2]>[CH2:1]([O:8][C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[CH:14][NH:15]2)=[C:11]([CH3:21])[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
6-benzyloxy-4-methyl-1H-indole-2-carboxylic acid
Quantity
28 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C2C=C(NC2=C1)C(=O)O)C
Name
Quantity
1.4 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
19 mg
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Step Two
Name
HCl ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with saturated aqueous NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
WAIT
Type
WAIT
Details
left a black oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, n-heptane/AcOEt)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C2C=CNC2=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.32 mmol
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.